

# N3-(2-Methoxy)ethyluridine: Structural Profiling and Synthetic Utility[1]

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## Compound of Interest

Compound Name: N3-(2-Methoxy)ethyluridine

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## Executive Summary

**N3-(2-Methoxy)ethyluridine** (N3-MEU) is a synthetic uridine derivative characterized by the alkylation of the N3-imide nitrogen with a 2-methoxyethyl group.[1] Unlike the widely utilized 2'-O-(2-methoxyethyl)uridine (2'-MOE), which modifies the sugar moiety to enhance nuclease resistance in antisense oligonucleotides, N3-MEU modifies the Watson-Crick binding face of the nucleobase.[1]

This modification abolishes the hydrogen-bonding capability of the N3-H proton, effectively disrupting A-U base pairing.[1] Consequently, N3-MEU serves as a critical chemical probe for studying RNA polymerase fidelity, a potential prodrug scaffold in CNS therapeutics (antiepileptic research), and a key reference standard for impurity profiling in the GMP manufacture of oligonucleotide drugs.[1]

## Chemical Identity & Structural Analysis[1]

### Nomenclature and Identification[1]

- IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methoxyethyl)pyrimidine-2,4-dione[1]

- Common Name: **N3-(2-Methoxy)ethyluridine**[1][2][3][4][5]
- Molecular Formula:  $C_{12}H_{18}N_2O_7$ [1]
- Molecular Weight: 302.28 g/mol [1][6]
- Classification: Pyrimidine Nucleoside Analogue[1][2][7]

## Structural Visualization

The following diagram illustrates the chemical structure of N3-MEU, highlighting the critical N3-substitution that differentiates it from canonical uridine and 2'-MOE derivatives.



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Figure 1: Structural logic of **N3-(2-Methoxy)ethyluridine** synthesis and functional impact.

## Physicochemical Properties

Property	Value/Description	Relevance
H-Bond Donors	3 (2', 3', 5' -OH)	The N3-H donor is lost, preventing base pairing with Adenine.[1]
H-Bond Acceptors	7	Includes the new ether oxygen and carbonyls.[1]
LogP (Predicted)	~ -1.2 to -0.8	More lipophilic than Uridine (LogP ~ -2.[1]0) due to the alkyl chain.[1]
Solubility	High in MeOH, DMSO, H <sub>2</sub> O	The ether oxygen maintains water solubility despite alkylation.[1]
pKa	Non-ionizable at N3	Loss of the acidic imide proton (pKa ~9.2 in Uridine).[1]

## Synthetic Methodology

The synthesis of N3-MEU requires selective alkylation of the heterocyclic base without affecting the hydroxyl groups of the ribose sugar.[1]

## Retrosynthetic Analysis

- Target: **N3-(2-Methoxy)ethyluridine**[1][3][5]
- Precursor: Uridine (or 2',3',5'-Tri-O-acetyluridine)[1]
- Reagent: 2-Methoxyethyl bromide (or tosylate)[1]
- Strategy: Protection of sugar hydroxyls

Base-mediated N3-alkylation

Global deprotection.[1]

## Detailed Experimental Protocol

Note: This protocol is based on standard nucleoside alkylation methodologies validated for N3-substituted pyrimidines.

## Phase 1: Sugar Protection[1]

- Reactants: Suspend Uridine (10 mmol) in dry Pyridine (50 mL).
- Acylation: Add Acetic Anhydride (35 mmol) dropwise at 0°C.
- Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (SiO<sub>2</sub>, 10% MeOH in DCM).[1]
- Workup: Quench with ice water, extract with Dichloromethane (DCM), wash with 1M HCl and saturated NaHCO<sub>3</sub>. Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate to yield 2',3',5'-Tri-O-acetyluridine.[1]

## Phase 2: N3-Alkylation[1]

- Solvation: Dissolve Tri-O-acetyluridine (5 mmol) in anhydrous DMF (20 mL).
- Base Activation: Add anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 10 mmol). Stir for 30 min to generate the imidate anion.
- Alkylation: Add 2-Methoxyethyl bromide (7.5 mmol) dropwise.
- Conditions: Heat to 60°C for 4-6 hours.
- Observation: The reaction mixture typically turns from a suspension to a clear solution as the alkylation proceeds.[1]
- Workup: Remove DMF under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.[1]

## Phase 3: Deprotection & Purification[1]

- Ammonolysis: Treat the crude N3-alkylated intermediate with 7N Ammonia in Methanol (20 mL) at RT for 12 hours.
- Evaporation: Concentrate in vacuo to a syrup.

- Chromatography: Purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 85:15).
- Yield: Expected yield 60-75% (White foam or viscous oil).

## Biological & Analytical Applications[1][8]

### Pharmacological Potential (CNS & Virology)

Research into N3-substituted uridines suggests specific bioactivity profiles:

- Antiepileptic Activity: Uridine analogues often modulate pyrimidine metabolism in the CNS.[1] The N3-substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to native uridine.[1]
- Antiviral Mechanisms: While N3-MEU cannot form Watson-Crick base pairs, it can act as a "rIMMP" (ribose-modified nucleoside monophosphate) precursor or a chain terminator if phosphorylated by cellular kinases, though the N3-blockade often reduces kinase recognition.[1]

## Critical Role in Quality Control (CMC)

In the manufacturing of 2'-O-(2-Methoxyethyl)uridine (2'-MOE) phosphoramidites for antisense drugs (e.g., Nusinersen, Mipomersen), N3-alkylation is a known side reaction.[1]

- Impurity Standard: N3-MEU is synthesized as a reference standard to quantify "N3-methylated" or "N3-alkylated" impurities in GMP batches of 2'-MOE.[1]
- Differentiation: It must be chromatographically resolved from the 2'-O-isomer.[1][7] N3-MEU typically elutes later than 2'-MOE on Reverse Phase HPLC due to the exposed sugar hydroxyls being less lipophilic than the protected 2'-position, but the N3-alkyl group adds significant hydrophobicity.[1]

## Analytical Profiling (Expected Data)[1]

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - ~11.3 ppm (Imide NH) Disappears.[1]

- ~7.8 ppm (H6, d) and ~5.7 ppm (H5, d): Doublets remain, slight chemical shift change due to N3-substitution.[1]
- ~4.0 ppm (N-CH<sub>2</sub>, t): New triplet signal for the methylene attached to Nitrogen.[1]
- ~3.5 ppm (O-CH<sub>2</sub>, t): Methylene adjacent to oxygen.[1]
- ~3.2 ppm (O-CH<sub>3</sub>, s): Singlet for the methoxy group.[1]
- Mass Spectrometry (ESI):
  - [M+H]<sup>+</sup> = 303.29 m/z[1]
  - [M+Na]<sup>+</sup> = 325.27 m/z[1]

## References

- Shimizu, T., et al. (2005).[1] "Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice." *Chemical & Pharmaceutical Bulletin*, 53(3), 313-318.[1] [Link]
- PubChem. (2024).[1] Uridine Derivatives and Structural Analogues. National Library of Medicine.[1] [Link]

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## Sources

- 1. 5-Ethynyluridine | C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O<sub>6</sub> | CID 14885960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomart.cn [biomart.cn]
- 3. n3-2-methoxy | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. N3-(2-Methoxy)ethyluridine CAS#: [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- [6. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [7. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents \[patents.google.com\]](#)
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